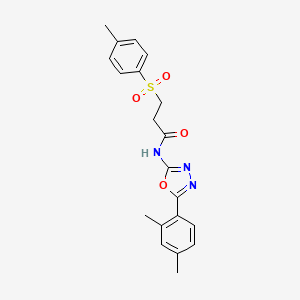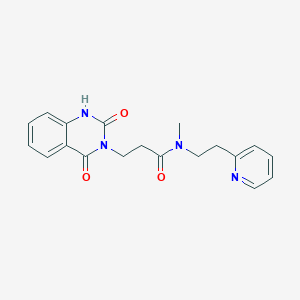
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of NEDD8-activating enzyme (NAE) inhibitors, which target the NEDD8-activating enzyme and prevent the activation of the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in regulating protein degradation and cell cycle progression. By inhibiting NAE and blocking the activation of NEDD8, MLN4924 can disrupt the function of the Cullin-RING ligases (CRLs), a family of ubiquitin ligases that are involved in the degradation of various proteins, including those that promote cell survival and proliferation.
Mechanism Of Action
As mentioned earlier, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide inhibits the NEDD8-activating enzyme and prevents the activation of the NEDD8 protein. NEDD8 is required for the proper functioning of the Cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. By inhibiting NAE and blocking the activation of NEDD8, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide can disrupt the function of the CRLs and prevent the degradation of various proteins, including those that promote cell survival and proliferation. This leads to the accumulation of these proteins and the subsequent activation of the DNA damage response pathway and induction of apoptosis.
Biochemical and physiological effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have several biochemical and physiological effects. The compound can induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has also been shown to induce DNA damage and activate the DNA damage response pathway. Additionally, the compound can inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Advantages And Limitations For Lab Experiments
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has several advantages for lab experiments. The compound has been extensively studied, and various preclinical models have been established to evaluate its potential in cancer treatment. Additionally, the compound has been shown to have a broad-spectrum activity against various cancer types, making it a promising candidate for further development. However, there are also several limitations to using 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments. The compound has a short half-life and is rapidly metabolized, which can limit its efficacy in vivo. Additionally, the compound can have off-target effects, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the development and application of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. This can involve the development of prodrugs or the use of drug delivery systems to improve the compound's stability and bioavailability. Another direction is the identification of biomarkers that can predict the response to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide treatment. This can help to identify patients who are most likely to benefit from the treatment and improve the overall efficacy of the compound. Additionally, the combination of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide with other anticancer agents or immunotherapies can be explored to improve the overall efficacy of the treatment.
Synthesis Methods
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves several steps, including the formation of the quinazoline ring and the attachment of the pyridine and propanamide moieties. The synthesis has been described in detail in several research articles, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been extensively studied for its potential in cancer treatment. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various preclinical models. The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves the inhibition of CRLs and the subsequent accumulation of various proteins that are critical for cell cycle progression and survival. This leads to the activation of the DNA damage response pathway and the induction of apoptosis.
properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22(12-9-14-6-4-5-11-20-14)17(24)10-13-23-18(25)15-7-2-3-8-16(15)21-19(23)26/h2-8,11H,9-10,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXXOKWFLPKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

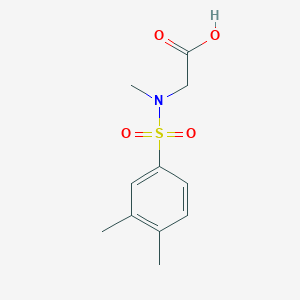

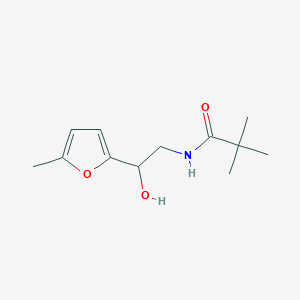
![N-[[5-(Furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2988662.png)
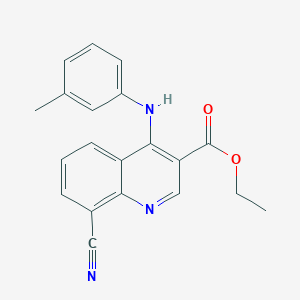
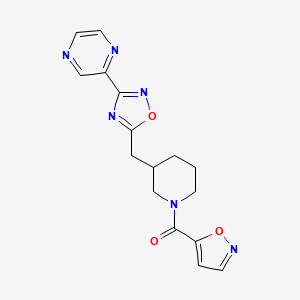

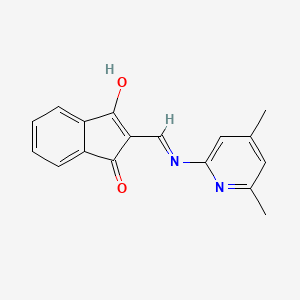
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
